Tyrosine, 2-fluoro-O-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

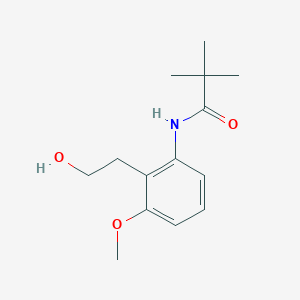

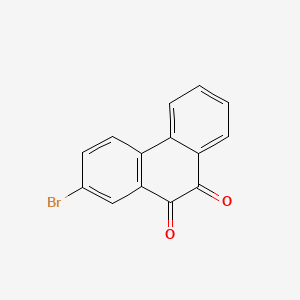

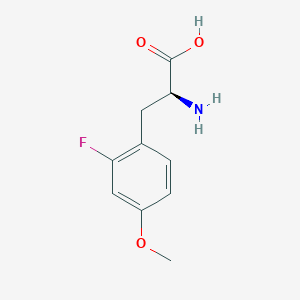

“Tyrosine, 2-fluoro-O-methyl-” is an organic compound that has been extensively studied in scientific literature due to its potential use in various fields. It is also known as 2-Fluoro-O-methyl-L-tyrosine . The IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of “Tyrosine, 2-fluoro-O-methyl-” involves enzymatic pathways. One of the main strategies for the enzymatic synthesis of fluorinated compounds is the direct formation of the C-F bond by fluorinase . Tyrosine derivatives labeled with a short-lived fluorine-18 isotope were obtained by asymmetric syntheses .

Molecular Structure Analysis

The molecular formula of “Tyrosine, 2-fluoro-O-methyl-” is C10H12FNO3 . The molecular weight of the compound is 213.21 g/mol .

Chemical Reactions Analysis

Tyrosine, 2-fluoro-O-methyl-, undergoes various chemical reactions. For instance, in the presence of iPr2O, Et3N, and H2O, 25 mM racemic fluorinated β-amino carboxylic ester hydrochloride salts were hydrolyzed into fluorinated R-β-amino carboxylic ester enantiomers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tyrosine, 2-fluoro-O-methyl-” are influenced by the presence of fluorine atoms. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

科学的研究の応用

-

Bioconjugation

-

Super-Resolution Microscopy

- Tyrosine and its derivatives can be used in super-resolution microscopy, a powerful tool for the investigation of biological systems .

- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the visualization of molecules of interest in live cells .

-

Flow Cytometry

- Tyrosine and its derivatives can also be used in flow cytometry, a technique that allows high-content, multiparameter analysis of single cells .

- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the detection and quantification of multiple cell components and/or functions .

-

Fluorescent Biosensors

- Tyrosine and its derivatives can be used in the development of fluorescent biosensors .

- These biosensors can be used to detect the distribution of molecules of interest in live cells .

- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the visualization and quantification of molecules of interest .

-

Biomaterials

-

Enzymatic Synthesis of Fluorinated Compounds

- This field involves the use of enzymes to synthesize fluorinated compounds, which are widely used in molecular imaging, pharmaceuticals, and materials .

- The methods of application would involve the use of various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .

- The outcomes of this research could lead to the development of new fluorinated compounds with improved performance .

-

Fluorescence Spectroscopy

- Fluorescence spectroscopy is a powerful technique for probing a range of complex biological processes, including enzyme mechanisms and protein–protein interactions .

- The methods of application would involve the use of fluorescent α-amino acids, such as “Tyrosine, 2-fluoro-O-methyl-”, as probes .

- The outcomes of this research could lead to a better understanding of complex biological processes .

-

Drug Development

- Fluorinated compounds, including “Tyrosine, 2-fluoro-O-methyl-”, are widely used in the development of pharmaceuticals .

- The methods of application would involve the use of various chemical synthesis methods to create new fluorine-containing drugs .

- The outcomes of this research could lead to the development of new drugs with improved performance .

-

Molecular Imaging

- Fluorinated compounds are widely used in molecular imaging .

- The methods of application would involve the use of fluorinated compounds as tracers in imaging techniques such as positron emission tomography (PET) .

- The outcomes of this research could lead to improved imaging techniques, allowing for better diagnosis and treatment of diseases .

将来の方向性

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This suggests that “Tyrosine, 2-fluoro-O-methyl-” and similar compounds have potential for future research and applications.

特性

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476930 |

Source

|

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosine, 2-fluoro-O-methyl- | |

CAS RN |

54788-29-3 |

Source

|

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)